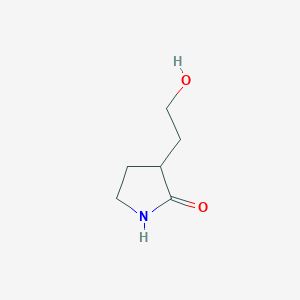

3-(2-Hydroxyethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-2-5-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYRIMZFBRGKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-47-8 | |

| Record name | 3-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical and Basic Properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one

Executive Summary: This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a versatile heterocyclic compound widely utilized in chemical synthesis and various industrial applications. While often mistaken for a basic compound due to its nitrogen-containing pyrrolidinone ring, its core chemical nature is that of a lactam, which imparts exceptionally weak basicity. This document elucidates the fundamental principles governing its physicochemical properties, with a particular focus on the structural and electronic factors that define its basic character. We will explore its synthesis, provide detailed experimental protocols for its characterization, and discuss how its unique properties underpin its applications as a chemical intermediate, solvent, and pharmaceutical excipient. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this important molecule.

Introduction and Nomenclature

1-(2-Hydroxyethyl)pyrrolidin-2-one, commonly abbreviated as HEP, is an organic compound featuring a five-membered lactam (a cyclic amide) ring substituted on the nitrogen atom with a 2-hydroxyethyl group. Its chemical structure is foundational to its properties, combining the high polarity of the amide group with the hydrogen-bonding capability of a primary alcohol.

It is crucial to clarify a point of potential confusion in nomenclature. The substituent is located on the nitrogen atom, which is position '1' of the pyrrolidinone ring. Therefore, the correct IUPAC name is 1-(2-Hydroxyethyl)pyrrolidin-2-one , not 3-(2-Hydroxyethyl)pyrrolidin-2-one.

Caption: Amide resonance delocalizes the nitrogen lone pair.

This delocalization means that protonation, when it does occur under strongly acidic conditions, happens preferentially at the more electron-rich carbonyl oxygen rather than the nitrogen. Consequently, HEP is an extremely weak base. The pKa of the conjugate acid (pKaH) of a typical amide is in the range of 0 to -1.

Interpreting pKa Values

Public databases list a predicted pKa for HEP of approximately 14.49. [1][3][4]It is critical to interpret this value correctly. This pKa does not represent its basicity. Instead, it refers to the acidity of the hydroxyl (-OH) proton , making HEP a very weak acid, comparable to other alcohols.

-

pKa ≈ 14.5: Acidity of the hydroxyl group (R-OH ⇌ R-O⁻ + H⁺).

-

pKaH ≈ 0 to -1 (Estimated): Basicity of the amide group (protonation at the carbonyl oxygen).

Therefore, for practical purposes in nearly all solvent systems, HEP should be considered a neutral molecule.

Synthesis and Manufacturing Insights

The predominant industrial synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one involves the reaction between γ-butyrolactone and monoethanolamine (also known as 2-aminoethanol). [5]This process is efficient and leverages readily available starting materials.

The mechanism proceeds in two key stages:

-

Nucleophilic Acyl Substitution: The amino group of ethanolamine attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the ring-opening of the lactone to form an intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.

-

Intramolecular Dehydration (Cyclization): Upon heating, this intermediate undergoes an intramolecular condensation reaction, where the terminal hydroxyl group displaces the amide's hydroxyl group (formed during the initial reaction), eliminating a molecule of water and forming the stable five-membered pyrrolidinone ring. [5]

Caption: General workflow for the synthesis of HEP.

Protocol 1: Laboratory Scale Synthesis of HEP

This protocol describes a representative procedure for synthesizing HEP.

Expertise & Rationale: The reaction is typically performed without a solvent, using an excess of one reactant to drive the reaction to completion. The final purification by vacuum distillation is critical because of the high boiling point of the product and the need to remove unreacted starting materials and the water byproduct. [5] Methodology:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.

-

Charging Reactants: To the flask, add γ-butyrolactone (1.0 eq) and monoethanolamine (1.1 eq). The slight excess of ethanolamine helps ensure complete conversion of the lactone.

-

Reaction: Heat the mixture to 180-200°C with stirring. The reaction progress can be monitored by observing the distillation of water, which is formed as a byproduct of the cyclization. The reaction is typically complete within 4-6 hours.

-

Purification (Self-Validation): Cool the reaction mixture to room temperature. The crude product is a viscous liquid. Set up a fractional distillation apparatus for vacuum distillation.

-

Distillation: Distill the crude product under reduced pressure (e.g., 3-5 mmHg).

-

Fraction 1: Collect any unreacted, lower-boiling starting materials.

-

Fraction 2: Collect the pure 1-(2-Hydroxyethyl)pyrrolidin-2-one product at its characteristic boiling point (approx. 140-142 °C at 3 mmHg). [1][2]6. Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The purity can be quantitatively assessed by GC analysis.

-

Experimental Characterization of Basicity

Quantitatively determining the pKaH of a very weak base like HEP is non-trivial and cannot be accurately performed in an aqueous medium. The leveling effect of water masks the subtle differences in basicity for compounds that are weaker bases than water itself.

Protocol 2: Potentiometric Titration in a Non-Aqueous Solvent

Expertise & Rationale: To measure the basicity of HEP, a non-aqueous titration is required. An acidic solvent like glacial acetic acid enhances the apparent basicity of weak bases, allowing them to be titrated with a strong acid like perchloric acid. The endpoint is detected potentiometrically using a pH meter with a suitable electrode system, as colorimetric indicators are often unreliable in non-aqueous media. This method provides a self-validating system where the inflection point of the titration curve directly corresponds to the equivalence point.

Methodology:

-

Solvent and Titrant Preparation:

-

Titrant: Prepare a 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid. Standardize this solution against a primary standard like potassium hydrogen phthalate (KHP).

-

Solvent: Use high-purity glacial acetic acid.

-

-

Instrumentation: Calibrate a pH meter equipped with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl) suitable for use in non-aqueous solvents.

-

Sample Preparation: Accurately weigh a sample of pure HEP (approx. 0.2-0.3 g) and dissolve it in 50 mL of glacial acetic acid in a beaker.

-

Titration:

-

Immerse the electrodes in the sample solution and begin stirring with a magnetic stirrer.

-

Add the standardized 0.1 N perchloric acid titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Record the potential (in mV) after each addition, allowing the reading to stabilize. Continue the titration well past the expected endpoint.

-

-

Data Analysis (Self-Validation):

-

Plot the measured potential (mV) against the volume of titrant added (mL). The equivalence point is the point of maximum inflection on this curve.

-

For greater accuracy, calculate the first derivative (ΔmV/ΔV) or second derivative (Δ²mV/ΔV²) of the titration data. The peak of the first derivative plot or the zero crossing of the second derivative plot provides the precise equivalence volume.

-

Use the equivalence volume to calculate the purity or equivalent weight of the sample. The half-equivalence point potential can be related to the pKaH of the compound in that specific solvent system.

-

Applications in Research and Industry

The unique combination of high polarity, hydrogen bonding capability, high boiling point, and chemical stability makes HEP a valuable compound in several fields.

-

Chemical Intermediate: HEP is a key starting material for the synthesis of other valuable chemicals, most notably N-vinylpyrrolidone (NVP), a monomer used to produce polyvinylpyrrolidone (PVP). [2]* Specialty Solvent: Its high boiling point and strong solvating power make it an effective solvent for polymers and in certain extraction processes. [6]* Humectant and Additive: In various formulations, it acts as a humectant to retain moisture due to its hygroscopic nature. [6]* Pharmaceutical Excipient: In drug development, it can be used as a solubilizer to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) and as a penetration enhancer in topical formulations. [4]

Conclusion

1-(2-Hydroxyethyl)pyrrolidin-2-one is a multifunctional molecule whose properties are dictated by its lactam and primary alcohol functional groups. While its nitrogen content may suggest basicity, powerful amide resonance renders it an exceptionally weak base, a critical consideration for its handling and application in chemical reactions. Its high polarity, boiling point, and capacity for hydrogen bonding are the true drivers of its utility as a versatile solvent, chemical intermediate, and formulation excipient. A thorough understanding of these core principles is essential for leveraging this compound effectively in research and industrial settings.

References

-

Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Retrieved from [Link]

-

Mallak Specialties. (2018). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-hydroxyethyl)pyrrolidin-2-one. Retrieved from [Link]

-

ChemBK. (2024). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]

-

Biophysical Society. (1996). pKa calculations for class A beta-lactamases: methodological and mechanistic implications. Biophysical Journal. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Google Patents. (2004). EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.

-

American Chemical Society. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Retrieved from [Link]

-

PubMed. (1998). pKa Calculations for Class A Beta-Lactamases: Influence of Substrate Binding. Retrieved from [Link]

-

American Chemical Society. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry. Retrieved from [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

Taylor & Francis Online. (1985). AN IMPROVED PREPARATION OF (±) 3-HYDROXY-2-PYRROLIDINONE. Organic Preparations and Procedures International. Retrieved from [Link]

-

MDPI. (2022). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. Biosensors. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98%.

-

Canadian Science Publishing. (1982). Some pyrrolidone derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

-

YouTube. (2025). How To Determine PKA Of Organic Compounds?. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(2-Hydroxyethyl)pyrrolidin-2-one. Retrieved from [Link]

Sources

- 1. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]

- 2. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

- 6. ashland.com [ashland.com]

3-(2-Hydroxyethyl)pyrrolidin-2-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound 3-(2-Hydroxyethyl)pyrrolidin-2-one. Despite its structural relationship to the well-studied 1-(2-Hydroxyethyl)-2-pyrrolidone, this particular isomer is notably less characterized in scientific literature. This document will cover its chemical structure, IUPAC nomenclature, and known properties. In light of the limited specific data, this guide will also present proposed synthetic routes and anticipated spectroscopic characteristics based on established principles of organic chemistry and data from analogous structures. The potential, yet underexplored, applications in medicinal chemistry will be discussed, highlighting opportunities for future research and development.

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitutions on the pyrrolidinone ring can significantly influence the molecule's physicochemical properties and pharmacological activity. While the N-substituted isomer, 1-(2-Hydroxyethyl)-2-pyrrolidone, has found applications as a versatile chemical intermediate, the C3-substituted isomer, 3-(2-Hydroxyethyl)pyrrolidin-2-one, remains a comparatively enigmatic entity. This guide aims to consolidate the available information on 3-(2-Hydroxyethyl)pyrrolidin-2-one and provide a scientifically grounded framework for its synthesis, characterization, and potential exploration in drug discovery programs.

Chemical Structure and Nomenclature

The foundational aspects of 3-(2-Hydroxyethyl)pyrrolidin-2-one are its molecular structure and systematic naming, which are crucial for unambiguous identification and communication in a research context.

Chemical Structure

The chemical structure of 3-(2-Hydroxyethyl)pyrrolidin-2-one is characterized by a five-membered lactam ring with a 2-hydroxyethyl substituent at the third carbon atom relative to the carbonyl group.

Caption: Chemical structure of 3-(2-Hydroxyethyl)pyrrolidin-2-one.

IUPAC Name

Following the IUPAC nomenclature guidelines, the systematic name for this compound is 3-(2-hydroxyethyl)pyrrolidin-2-one .[2][3] The numbering of the pyrrolidine ring begins at the nitrogen atom (position 1), and proceeds towards the carbonyl carbon (position 2).

Molecular Formula and Weight

The molecular formula of 3-(2-Hydroxyethyl)pyrrolidin-2-one is C₆H₁₁NO₂ . Its calculated molecular weight is approximately 129.16 g/mol .

| Property | Value |

| CAS Number | 932-47-8 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Synonyms | 2-Pyrrolidinone, 3-(2-hydroxyethyl)- |

Proposed Synthetic Pathways

Michael Addition Approach

A plausible route involves a Michael addition of a suitable nucleophile to an α,β-unsaturated γ-lactam. This strategy is a common method for forming carbon-carbon bonds at the β-position of a carbonyl compound.

Caption: Proposed synthesis via Michael Addition.

Experimental Protocol (Proposed):

-

Preparation of the Michael Acceptor: Synthesize a suitable α,β-unsaturated γ-lactam, such as 5-hydropyrrol-2(5H)-one.

-

Michael Addition: React the α,β-unsaturated γ-lactam with a Gilman reagent, such as lithium divinylcuprate, which can act as a synthetic equivalent for the introduction of a vinyl group. This would be followed by ozonolysis or other oxidative cleavage to yield the corresponding aldehyde. A more direct approach would be the use of a protected acetaldehyde enolate equivalent in the Michael addition.

-

Reduction: The resulting 3-(2-oxoethyl)pyrrolidin-2-one can then be selectively reduced to the desired 3-(2-hydroxyethyl)pyrrolidin-2-one using a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the lactam carbonyl.

The causality behind this experimental design lies in the well-established reactivity of α,β-unsaturated systems towards nucleophilic conjugate addition. The choice of a mild reducing agent in the final step is critical to ensure the chemoselective reduction of the aldehyde over the more stable amide functionality of the lactam.

α-Alkylation of a Pyrrolidin-2-one Precursor

Another viable synthetic strategy is the α-alkylation of a pre-formed pyrrolidin-2-one. This involves the generation of an enolate at the C3 position, followed by reaction with a suitable electrophile.

Caption: Proposed synthesis via α-Alkylation.

Experimental Protocol (Proposed):

-

Enolate Formation: Treat pyrrolidin-2-one with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to generate the corresponding lactam enolate. The low temperature is crucial to prevent side reactions.

-

Alkylation: React the enolate in situ with a suitable two-carbon electrophile. Ethylene oxide would introduce the hydroxyethyl group directly. Alternatively, a protected 2-haloethanol, such as 2-bromo-1-(tert-butyldimethylsilyloxy)ethane, could be used, followed by a deprotection step.

-

Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and purify the product using standard techniques like column chromatography.

The expertise behind this proposed protocol lies in the understanding of enolate chemistry. The use of a strong, hindered base like LDA ensures rapid and complete deprotonation at the desired α-carbon, while minimizing competitive N-deprotonation and self-condensation reactions.

Spectroscopic Characterization (Anticipated)

While a comprehensive set of published spectra for 3-(2-Hydroxyethyl)pyrrolidin-2-one is not available, its key spectroscopic features can be predicted based on its structure. Spectroscopic data for this compound is noted as being available in the SpectraBase database.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the hydroxyethyl side chain. The protons on the carbon bearing the hydroxyl group (CH₂OH) would likely appear as a triplet, coupled to the adjacent methylene group. The protons of the lactam ring would exhibit complex splitting patterns due to their diastereotopic nature. The N-H proton would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display six unique carbon signals. The carbonyl carbon of the lactam will be the most downfield signal (typically in the 170-180 ppm range). The carbon bearing the hydroxyl group will be in the 60-70 ppm region, and the remaining aliphatic carbons will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amide.

-

A strong, sharp absorption band around 1670-1700 cm⁻¹ due to the C=O stretching vibration of the γ-lactam.

-

C-H stretching vibrations for the sp³ hybridized carbons will be observed in the 3000-2850 cm⁻¹ region.

-

C-O stretching of the primary alcohol will likely appear in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 129. Common fragmentation patterns would likely involve the loss of water (M-18), the loss of the hydroxyethyl side chain, and cleavage of the pyrrolidinone ring.

Potential Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in the design of a wide array of therapeutic agents.[5] While 3-(2-Hydroxyethyl)pyrrolidin-2-one itself is not a known drug, its structural motifs suggest several avenues for its application in drug discovery.

As a Building Block for Novel Therapeutics

The primary alcohol functionality of 3-(2-Hydroxyethyl)pyrrolidin-2-one serves as a convenient handle for further chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, ether, or ester, allowing for the synthesis of diverse libraries of compounds for biological screening. The pyrrolidinone core itself is found in drugs with a wide range of activities, including nootropics, anticonvulsants, and anti-inflammatory agents.

Comparison with the 1-substituted Isomer

The isomeric 1-(2-Hydroxyethyl)-2-pyrrolidone has been investigated for its role in topical pharmaceutical compositions as a penetration enhancer. It is plausible that 3-(2-Hydroxyethyl)pyrrolidin-2-one could exhibit different, and potentially advantageous, properties in terms of solubility, membrane permeability, and metabolic stability due to the different positioning of the hydroxyethyl group. This warrants further investigation.

Safety and Handling

Based on available safety data for similar compounds, 3-(2-Hydroxyethyl)pyrrolidin-2-one should be handled with appropriate care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Conclusion and Future Directions

3-(2-Hydroxyethyl)pyrrolidin-2-one is a chemical entity with significant, yet largely untapped, potential. This guide has provided a framework for its synthesis and characterization, based on established chemical principles. The scarcity of published data on this compound presents a clear opportunity for researchers in organic synthesis and medicinal chemistry.

Future work should focus on:

-

The development and optimization of a reliable synthetic route to produce 3-(2-Hydroxyethyl)pyrrolidin-2-one in sufficient quantities for further study.

-

Comprehensive spectroscopic characterization to confirm its structure and provide a reference for future research.

-

Exploration of its derivatization to create novel compound libraries for screening against various biological targets.

-

Comparative studies with its 1-substituted isomer to elucidate structure-activity and structure-property relationships.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this intriguing molecule and its derivatives in the pursuit of new and improved therapeutics.

References

-

Brunotte, L. et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidinone, 3-(2-hydroxyethyl)-. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)pyrrolidin-2-one from γ-Butyrolactone

Abstract: This technical guide provides a comprehensive overview for the synthesis of N-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) from γ-butyrolactone (GBL) and monoethanolamine (MEA). The document is intended for researchers, chemists, and professionals in drug development and polymer science. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses methods for purification and characterization. The synthesis is a robust and industrially significant process, primarily serving as a key step in the production of N-vinyl-2-pyrrolidone (NVP), a versatile monomer.[1]

A Note on Nomenclature and Regioselectivity

It is critical to clarify the structure of the target molecule. The reaction between γ-butyrolactone and monoethanolamine yields N-(2-Hydroxyethyl)pyrrolidin-2-one , where the hydroxyethyl group is attached to the nitrogen atom of the pyrrolidinone ring. This is also referred to as 1-(2-Hydroxyethyl)pyrrolidin-2-one. This guide focuses exclusively on the synthesis of this N-substituted isomer, which is the direct and sole product of this reaction pathway. The synthesis of a 3-substituted isomer would require a fundamentally different and more complex synthetic strategy.

Introduction and Significance

N-(2-Hydroxyethyl)pyrrolidin-2-one (CAS No: 3445-11-2), commonly abbreviated as HEP, is a high-boiling, water-soluble, and colorless to yellow liquid.[2][3][4] Its unique combination of a hydroxyl functional group and a polar aprotic lactam structure makes it a valuable intermediate in organic synthesis. The primary application of HEP is as a direct precursor to N-vinyl-2-pyrrolidone (NVP), the monomer used to produce polyvinylpyrrolidone (PVP) and other advanced polymers with applications in pharmaceuticals, cosmetics, and industrial coatings.[1][5]

The synthesis from γ-butyrolactone (GBL) and monoethanolamine (MEA) is the most direct and industrially viable route, prized for its high atom economy and efficiency.[1]

Reaction Mechanism: Aminolysis and Intramolecular Cyclization

The conversion of GBL to HEP is a classic example of nucleophilic acyl substitution leading to lactone ring-opening, followed by an intramolecular condensation reaction.

Pillar of Expertise: Why this Mechanism? The reaction is initiated by the lone pair of electrons on the nitrogen atom of monoethanolamine, which is a potent nucleophile. This amine attacks the electrophilic carbonyl carbon of the γ-butyrolactone. The five-membered lactone ring, while relatively stable compared to smaller lactones, is susceptible to ring-opening under these conditions, especially at elevated temperatures.[6][7] The subsequent intramolecular cyclization is thermodynamically favored due to the formation of a stable, five-membered amide ring (a lactam).

The mechanism proceeds in two key stages:

-

Nucleophilic Acyl Substitution & Ring Opening: The primary amine of MEA attacks the carbonyl carbon of GBL. This breaks the acyl-oxygen bond of the lactone, forming a linear intermediate: 4-((2-hydroxyethyl)amino)butanoate.

-

Intramolecular Amidation (Cyclization): The newly formed secondary amine and the terminal ester group of the intermediate are in close proximity. At elevated temperatures, the amine attacks the ester's carbonyl carbon in an intramolecular fashion. This condensation reaction forms the stable five-membered pyrrolidinone ring and eliminates a molecule of water, yielding the final product, HEP.

Caption: Reaction mechanism for HEP synthesis.

Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Equipment

-

Reagents:

-

γ-Butyrolactone (GBL), purity >99%

-

Monoethanolamine (MEA), purity >99%

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (or similar water separator)

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Vacuum distillation apparatus

-

Reaction Procedure

Pillar of Trustworthiness: A Self-Validating System The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The theoretical volume of water produced can be calculated beforehand, providing a clear endpoint for the reaction and ensuring the protocol's reliability.

-

Setup: Assemble the reaction apparatus consisting of a three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer. Ensure all glassware is dry.

-

Charging Reactants: Charge the round-bottom flask with γ-butyrolactone and a slight molar excess of monoethanolamine (e.g., 1.05 equivalents). A solvent such as toluene or xylene can be added to aid in the azeotropic removal of water, although the reaction can also be run neat.

-

Heating and Reaction: Begin stirring and heat the mixture to a gentle reflux. The reaction temperature will typically be in the range of 180-220°C if run neat.

-

Water Removal: Water will begin to form as a byproduct of the cyclization and will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours. The collection of the theoretical amount of water indicates the reaction is complete.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The resulting dark-colored liquid is the crude HEP product.

Summary of Experimental Parameters

| Parameter | Value/Condition | Rationale |

| GBL:MEA Molar Ratio | 1 : 1.05 | A slight excess of MEA ensures complete conversion of the limiting reagent, GBL. |

| Temperature | 180 - 220 °C | Sufficient thermal energy is required to drive the intramolecular condensation and removal of water. |

| Pressure | Atmospheric | The reaction proceeds efficiently at atmospheric pressure. |

| Reaction Time | 4 - 8 hours | Dependent on scale and efficiency of water removal; monitored via Dean-Stark trap. |

Purification and Characterization

Crude HEP contains unreacted starting materials and high-boiling point byproducts. High-purity HEP (>99.5%) is required for subsequent applications like NVP synthesis, making purification a critical step.[8]

Purification Method: Vacuum Distillation

Vacuum distillation is the most effective method for purifying HEP due to its high boiling point.

-

Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a short path distillation head to minimize product loss.

-

Distillation: Heat the crude product under reduced pressure.

-

A forerun containing any residual water and unreacted MEA will distill first.

-

The pure HEP fraction is then collected. The boiling point is highly dependent on the pressure.[4][9]

-

High-boiling residues should be left in the distillation flask. Care must be taken as some impurities can thermally decompose back into GBL and MEA at high temperatures.[8]

-

An alternative purification method for achieving very high purity is fractional crystallization, which can yield HEP with purity greater than 99.9%.[5] This involves cooling the crude HEP, potentially with the addition of a small amount of water (1-4 wt.%) to promote a more porous crystal structure, and seeding with a pure HEP crystal to induce crystallization.[5]

Caption: Experimental workflow for HEP synthesis and purification.

Product Characterization

The identity and purity of the synthesized HEP should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 140-142 °C at 3 mmHg | [4][9] |

| Density | 1.143 g/mL at 25 °C | [4][9] |

| Refractive Index (n20/D) | 1.496 | [4] |

| Infrared (IR) Spectrum | Key peaks: Strong C=O stretch (~1670 cm⁻¹), broad O-H stretch (~3400 cm⁻¹) | [10] |

Conclusion

The synthesis of N-(2-Hydroxyethyl)pyrrolidin-2-one from γ-butyrolactone and monoethanolamine is a straightforward and high-yielding process rooted in fundamental principles of organic chemistry. The reaction's success hinges on the effective removal of water to drive the equilibrium toward the cyclized product. With careful execution of the reaction and subsequent vacuum distillation, high-purity HEP can be reliably obtained, serving as a critical building block for the synthesis of valuable polymers and other fine chemicals.

References

-

US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents. 11

-

2-Pyrrolidinone: Synthesis method and chemical reaction - ChemicalBook. 12

-

US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents. 13

-

HEP - N-2-Hydroxyethyl-2-Pyrrolidone - Ashland. 2

-

US9084467B2 - Process for gamma-butyrolactone production - Google Patents. 14

-

N-(2-Hydroxyethyl)pyrrolidine synthesis - ChemicalBook. 15

-

US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents. 5

-

precursors gamma-butyrolactone gbl: Topics by Science.gov . 16

-

US9695140B2 - Gamma-butyrolactone composition and method for producing same - Google Patents. 17

-

EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents. 8

-

γ-Butyrolactone - Wikipedia.

-

The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions | Request PDF - ResearchGate.

-

N-(2-hydroxyethyl)-2-pyrrolidone - BASF Product Finder.

-

1-(2-Hydroxyethyl)-2-pyrrolidone 98% - Sigma-Aldrich.

-

The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed.

-

Ring-opening polymerization of γ-butyrolactone and its derivatives: A review - Polimery.

-

Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing).

-

Ring-opening (co)polymerization of γ -butyrolactone: a review - ResearchGate.

-

Development of a New Production Process for N Vinyl2Pyrrolidone - ResearchGate.

-

Ring-opening (co)polymerization of γ-butyrolactone: a review - Semantic Scholar.

-

Organic Syntheses Procedure .

-

Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions - ResearchGate.

-

1-(2-Hydroxyethyl)pyrrolidin-2-one - ChemScene.

-

Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes - MDPI.

-

N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol .

-

Routes for production of 2-pyrrolidone. (A) BASF petrochemical route... - ResearchGate.

-

N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook.

-

1-(2-Hydroxyethyl)-2-pyrrolidone 98% - Sigma-Aldrich (Korea).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ashland.com [ashland.com]

- 3. products.basf.com [products.basf.com]

- 4. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

- 6. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 7. researchgate.net [researchgate.net]

- 8. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

- 9. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 11. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 12. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 13. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 14. US9084467B2 - Process for gamma-butyrolactone production - Google Patents [patents.google.com]

- 15. N-(2-Hydroxyethyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 16. precursors gamma-butyrolactone gbl: Topics by Science.gov [science.gov]

- 17. US9695140B2 - Gamma-butyrolactone composition and method for producing same - Google Patents [patents.google.com]

Spectroscopic data of 3-(2-Hydroxyethyl)pyrrolidin-2-one (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Hydroxyethyl)pyrrolidin-2-one

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-11-2), a key chemical intermediate. While the initial topic specified the 3-substituted isomer, publicly available, validated experimental data overwhelmingly pertains to the N-substituted isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one. To ensure scientific integrity and provide actionable insights for researchers, this document focuses on the well-characterized N-substituted compound, while also providing a structural comparison to the requested 3-substituted isomer.

This guide is designed for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for structural elucidation, compound verification, and purity assessment. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectra.

Molecular Structure and Physicochemical Properties

1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-hydroxyethyl-2-pyrrolidone (HEP), is a heterocyclic compound featuring a five-membered lactam ring substituted on the nitrogen atom with a 2-hydroxyethyl group. This structure imparts both polar (hydroxyl, amide) and non-polar (alkyl chain) characteristics, influencing its solubility and chemical reactivity.

Key Identifiers:

-

IUPAC Name: 1-(2-hydroxyethyl)pyrrolidin-2-one[5]

The distinction between the N-substituted (1-) and C-substituted (3-) isomers is critical for correct spectral interpretation. The following diagrams illustrate the structural difference.

Caption: Molecular structure of 1-(2-Hydroxyethyl)pyrrolidin-2-one with atom numbering.

Caption: Molecular structure of the isomer 3-(2-Hydroxyethyl)pyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom dictates its specific resonance frequency (chemical shift).

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in distinct electronic environments. For 1-(2-Hydroxyethyl)pyrrolidin-2-one, we expect to see signals corresponding to the five methylene groups (CH₂) and the single hydroxyl (OH) proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Triplet | 2H | N-CH₂- (C⁶H₂) |

| ~3.51 | Triplet | 2H | -CH₂-OH (C⁷H₂) |

| ~3.44 | Triplet | 2H | -CH₂-N (C⁵H₂) |

| ~2.40 | Triplet | 2H | -CH₂-C=O (C³H₂) |

| ~2.08 | Multiplet | 2H | -CH₂-CH₂-C=O (C⁴H₂) |

| Note: Data is interpreted from values provided by ChemicalBook, which may vary slightly based on solvent and instrument frequency. The hydroxyl proton signal can be broad and its position is highly dependent on solvent and concentration.[7] |

Expert Interpretation:

-

The signals at ~3.75 ppm and ~3.51 ppm are triplets, indicative of coupling between the two adjacent methylene groups of the hydroxyethyl side chain (C⁶H₂ and C⁷H₂).

-

The downfield shifts of the protons on C⁵, C⁶, and C⁷ are caused by the deshielding effects of the adjacent electronegative nitrogen and oxygen atoms.

-

The protons on C³ are adjacent to the carbonyl group, which also causes a significant downfield shift to ~2.40 ppm.

-

The C⁴ protons are the most shielded within the ring, appearing furthest upfield as a complex multiplet around ~2.08 ppm.

¹³C NMR Spectroscopy

While specific experimental data for the ¹³C NMR spectrum was not found in the initial search, the expected chemical shifts can be predicted based on established principles of carbon NMR.

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~175-178 | C=O (C²) | Typical range for a tertiary amide carbonyl carbon. |

| ~58-62 | -CH₂-OH (C⁷) | Carbon attached to a hydroxyl group. |

| ~48-52 | N-CH₂- (C⁶) | Carbon attached to nitrogen in the side chain. |

| ~45-49 | -CH₂-N (C⁵) | Carbon within the ring attached to nitrogen. |

| ~29-33 | -CH₂-C=O (C³) | Carbon alpha to the carbonyl group. |

| ~17-21 | -CH₂- (C⁴) | Aliphatic carbon within the pyrrolidone ring. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2850-2950 | Medium-Strong | C-H Stretch | Alkane (-CH₂-) |

| ~1650-1680 | Strong, Sharp | C=O Stretch | Tertiary Amide (Lactam) |

| ~1050 | Medium | C-O Stretch | Primary Alcohol |

| Note: Data is interpreted from the gas-phase and condensed-phase spectra available on the NIST Chemistry WebBook.[8][9] |

Expert Interpretation:

-

The most prominent feature is the very broad and strong absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol group, broadened by hydrogen bonding.

-

The sharp and intense peak in the 1650-1680 cm⁻¹ region is the hallmark of the carbonyl (C=O) group within the five-membered lactam ring. Its position is consistent with a strained ring system.

-

The series of peaks in the 2850-2950 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The electron ionization (EI) mass spectrum is presented below.

Molecular Ion:

Major Fragmentation Data:

| m/z | Relative Intensity | Proposed Fragment Ion |

| 98 | High | [M - CH₂OH]⁺ |

| 85 | High | [C₄H₅NO]⁺• |

| 56 | Medium | [C₃H₄O]⁺• or [C₃H₆N]⁺ |

| 44 | Base Peak | [CH₂CH₂OH]⁺ |

| Note: Data interpreted from the electron ionization spectrum provided by the NIST Chemistry WebBook.[1] |

Proposed Fragmentation Pathway: The fragmentation of 1-(2-Hydroxyethyl)pyrrolidin-2-one is driven by the charge localization on the nitrogen and oxygen atoms.

-

Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the nitrogen atom, leading to the loss of a neutral formaldehyde (CH₂O) and subsequent rearrangements, or cleavage of the side chain.

-

McLafferty Rearrangement: A hydrogen atom from the ethyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule.

-

Side-Chain Cleavage: The bond between the nitrogen and the ethyl group can cleave, or the bond between the two carbons of the side chain can break. Cleavage resulting in the formation of the m/z 44 ion ([CH₂CH₂OH]⁺) is a dominant pathway. The fragment at m/z 98 likely results from the loss of the hydroxymethyl radical (•CH₂OH).

Caption: Simplified MS fragmentation pathway for 1-(2-Hydroxyethyl)pyrrolidin-2-one.

Standard Operating Protocols for Spectroscopic Analysis

To ensure data reproducibility and accuracy, standardized experimental protocols are essential. The following outlines proven methodologies for acquiring the spectroscopic data discussed.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Hydroxyethyl)pyrrolidin-2-one and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS peak at 0 ppm.

Protocol for FTIR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a single drop of neat 1-(2-Hydroxyethyl)pyrrolidin-2-one between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.

-

Background Scan: Place the empty salt plates (or an empty sample compartment) in the FTIR spectrometer and run a background scan to record the spectrum of the atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, a Gas Chromatography (GC) inlet.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy is effective for producing reproducible fragmentation patterns and is the basis for most spectral libraries.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak [M]⁺•. Analyze the relative abundances of the fragment ions to propose and confirm the molecular structure. Compare the obtained spectrum against a reference library, such as the NIST Mass Spectral Library.

Conclusion

The spectroscopic profile of 1-(2-Hydroxyethyl)pyrrolidin-2-one is well-defined and consistent with its molecular structure. The key identifying features include the characteristic O-H and amide C=O stretches in the IR spectrum, the distinct pattern of methylene group signals in the ¹H NMR spectrum, and a predictable fragmentation pattern in mass spectrometry highlighted by a base peak at m/z 44 and a molecular ion at m/z 129. This comprehensive dataset serves as a reliable reference for the identification, quality control, and structural verification of this compound in research and industrial applications.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone: Mass spectrum (electron ionization). In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(2-hydroxyethyl)pyrrolidin-2-one (C6H11NO2). Retrieved from [Link]

-

iChemical. (n.d.). N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. Retrieved from [Link]

-

NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone: Infrared Spectrum (Gas Phase). In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). CID 159939819 | C12H22N2O4. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-(2-Hydroxyethyl): Infrared Spectrum (Condensed Phase). In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Hydroxyethyl)pyrrolidine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 2. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-(2-Hydroxyethyl)-2-pyrrolidon 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CID 159939819 | C12H22N2O4 | CID 159939819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]

- 8. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 9. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 3-(2-Hydroxyethyl)pyrrolidin-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound utilized in diverse applications ranging from pharmaceutical formulations to polymer chemistry. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of the solvent interactions governing the dissolution of this molecule. While extensive quantitative solubility data is not widely available in public literature, this guide elucidates the underlying physicochemical drivers of its solubility, provides predictive insights using Hansen Solubility Parameters, and presents a robust, step-by-step protocol for empirical solubility determination.

Introduction: Understanding 3-(2-Hydroxyethyl)pyrrolidin-2-one

3-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), is a colorless to yellowish liquid or low-melting solid characterized by a unique molecular architecture that dictates its solubility profile.[1] Its structure, featuring a polar lactam (a cyclic amide) ring and a pendant hydroxyethyl group, renders it a highly polar molecule with significant potential for intermolecular interactions. This dual functionality is key to its utility as a solvent, humectant, and chemical intermediate.[1][2] A thorough grasp of its solubility in various organic media is paramount for its effective application in synthesis, purification, and formulation development.[3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [4] |

| Melting Point | 19-21 °C | [4] |

| Boiling Point | 140-142 °C @ 3 mmHg | [4] |

| Density | 1.143 g/mL at 25 °C | [4] |

| Water Solubility | 1000 g/L at 20 °C | [4] |

| LogP | -1.03 at 25 °C | [4] |

The Molecular Basis of Solubility: A Theoretical Deep Dive

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur or "like dissolves like." The extent to which 3-(2-Hydroxyethyl)pyrrolidin-2-one dissolves in a particular organic solvent is a function of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The Role of the Lactam and Hydroxyl Moieties

The exceptional solubility characteristics of 3-(2-Hydroxyethyl)pyrrolidin-2-one are primarily attributable to two key structural features:

-

The Pyrrolidinone Ring: This five-membered lactam ring contains a highly polarized amide bond. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the tertiary amide nature means it does not donate hydrogen bonds from the ring itself.[5]

-

The Hydroxyethyl Side Chain: The terminal primary alcohol (-OH) group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor.[6]

This combination of a strong hydrogen bond accepting lactam and a hydrogen bond donating/accepting hydroxyl group allows 3-(2-Hydroxyethyl)pyrrolidin-2-one to interact favorably with a wide array of solvent types.

Hansen Solubility Parameters (HSP): A Predictive Framework

To move beyond qualitative descriptions, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework for predicting solubility. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle states that substances with similar HSP values are likely to be miscible.

The reported Hansen Solubility Parameters for 3-(2-Hydroxyethyl)pyrrolidin-2-one are:

-

δD (Dispersion): 18.00 MPa½

-

δP (Polar): 9.20 MPa½

-

δH (Hydrogen Bonding): 15.70 MPa½

The high δH value is a direct reflection of the molecule's potent hydrogen bonding capability, while the significant δD and δP values indicate a balanced contribution from dispersion and polar interactions. This balance is the reason for its broad solubility profile.

Solubility Profile in Common Organic Solvents

While comprehensive quantitative data is sparse in the literature, we can leverage the theoretical framework and available qualitative information to build a reliable solubility profile. General statements indicate that 3-(2-Hydroxyethyl)pyrrolidin-2-one exhibits excellent solubility in many organic solvents.[1]

Table 1: Solubility of 3-(2-Hydroxyethyl)pyrrolidin-2-one in Various Solvents

| Solvent Class | Representative Solvent | Polarity | Key Interactions | Expected Solubility |

| Polar Protic | Methanol, Ethanol | High | Strong H-bonding | High / Miscible |

| Polar Aprotic | Acetone, DMSO | High | Dipole-dipole, H-bond accepting | High / Miscible |

| Ethers | Diethyl Ether, THF | Medium | H-bond accepting | Soluble |

| Aromatic | Toluene, Benzene | Low | Dispersion, π-π stacking | Soluble |

| Aliphatic | Hexane, Heptane | Very Low | Dispersion | Low / Immiscible |

-

Polar Protic Solvents (e.g., Alcohols): Due to their ability to both donate and accept hydrogen bonds, solvents like methanol and ethanol are expected to be fully miscible with 3-(2-Hydroxyethyl)pyrrolidin-2-one. The interactions between the solvent's hydroxyl group and both the lactam and hydroxyl functionalities of the solute are highly favorable.

-

Polar Aprotic Solvents (e.g., Ketones, DMSO): Solvents like acetone can act as hydrogen bond acceptors, interacting strongly with the hydroxyl group of 3-(2-Hydroxyethyl)pyrrolidin-2-one. Strong dipole-dipole interactions with the lactam ring also contribute to high solubility.

-

Less Polar Solvents (e.g., Ethers, Aromatic Hydrocarbons): A related compound, N-(2-Hydroxyethyl)pyrrolidine, is reported to be soluble in ether and benzene. It is reasonable to infer a similar, though perhaps not unlimited, solubility for 3-(2-Hydroxyethyl)pyrrolidin-2-one in these solvents, driven by dispersion forces and weaker dipole interactions.

-

Nonpolar Solvents (e.g., Alkanes): In nonpolar solvents like hexane, the strong self-association of 3-(2-Hydroxyethyl)pyrrolidin-2-one molecules through hydrogen bonding is difficult to overcome by the weak dispersion forces offered by the solvent. Consequently, solubility is expected to be very low.

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data for your specific application, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to ensure saturation. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

3-(2-Hydroxyethyl)pyrrolidin-2-one (of known purity)

-

Organic solvents (analytical or HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (±0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis)

Step-by-Step Methodology

-

Preparation: Add an excess amount of 3-(2-Hydroxyethyl)pyrrolidin-2-one to a series of glass vials. An amount that ensures a visible solid phase remains after equilibration is crucial.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a period sufficient to reach saturation (typically 24-72 hours). Constant agitation is necessary.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean vial. This step is critical to remove any undissolved micro-particles.

-

Quantification: Determine the concentration of 3-(2-Hydroxyethyl)pyrrolidin-2-one in the filtered saturated solution using a pre-validated analytical method.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the solute's melting point. Once the solvent is fully evaporated, reweigh the vial. The mass of the dissolved solid can be calculated by difference.

-

Chromatographic Analysis (HPLC/GC): Accurately dilute a known volume of the saturated solution with a suitable mobile phase or solvent and analyze it using a calibrated HPLC or GC system.

-

Conclusion

3-(2-Hydroxyethyl)pyrrolidin-2-one is a highly versatile molecule whose broad solubility is a direct consequence of its molecular structure. The presence of both a polar lactam ring and a hydroxyl group facilitates strong hydrogen bonding and dipole-dipole interactions, making it highly soluble in polar protic and aprotic solvents. While its solubility in nonpolar solvents is limited, it is not negligible in aromatic systems. For applications requiring precise solubility data, the provided experimental protocol offers a reliable and robust method for its determination. This guide serves as a foundational resource for scientists and developers, enabling informed solvent selection and fostering innovation in the application of this valuable compound.

References

-

Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]

-

ChemBK. N-(2-Hydroxyethyl)pyrrolidine. [Link]

-

Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14336-14345. [Link]

-

PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]

-

DOSS. N-(2-Hydroxyethyl)-2-Pyrrolidone. [Link]

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

-

NICNAS. Full Public Report: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]

-

iChemical. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. [Link]

- Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.

-

Cheméo. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone Spectra. [Link]

-

ResearchGate. Are there any solvents that are immiscible with N-Methyl-2-Pyrrolidone? [Link]

-

Phenomenex. Solvent Miscibility Table. [Link]

-

Unknown Source. SOLVENT MISCIBILITY TABLE. [Link]

- DeRuiter, J. (2005). Principles of Drug Action 1, Amides. Auburn University.

- Cramer, J., et al. (2020). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 63(10), 5039-5056.

- Kellici, S., et al. (2014). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Physical Chemistry Chemical Physics, 16(34), 18465-18474.

Sources

- 1. Page loading... [guidechem.com]

- 2. ashland.com [ashland.com]

- 3. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 6. chembk.com [chembk.com]

3-(2-Hydroxyethyl)pyrrolidin-2-one physical and chemical characteristics

An In-Depth Technical Guide to 3-(2-Hydroxyethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 3-(2-Hydroxyethyl)pyrrolidin-2-one (CAS No. 932-47-8), a distinct and lesser-studied isomer within the pyrrolidinone family. While its N-substituted counterpart, 1-(2-Hydroxyethyl)pyrrolidin-2-one, is well-documented, this C3-substituted analogue presents unique structural features and potential for novel applications. This document delineates its known physicochemical properties, proposes a logical synthetic pathway, and offers detailed protocols for its analytical characterization. We explore its chemical reactivity, potential as a scaffold in medicinal chemistry, and essential safety protocols, providing a foundational resource for researchers investigating this specific molecule.

Introduction and Structural Elucidation

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its prevalence underscores the importance of exploring functionalized derivatives. 3-(2-Hydroxyethyl)pyrrolidin-2-one is a specific constitutional isomer where the hydroxyethyl moiety is attached to the carbon atom at the 3-position of the γ-lactam ring.

This structural arrangement is fundamentally different from the more common and commercially prevalent 1-(2-hydroxyethyl)pyrrolidin-2-one (HEP), where the side chain is attached to the nitrogen atom.[2] This distinction is critical, as it imparts different chemical and physical properties, reactivity, and potential biological activities. The presence of a secondary amide (lactam N-H) and a primary alcohol offers two distinct points for chemical modification, making it a potentially versatile building block.

Key Structural Features:

-

Core Scaffold: Pyrrolidin-2-one (a five-membered γ-lactam).

-

Substitution: A 2-hydroxyethyl group at the C3 position.

-

Functional Groups: Secondary amide, primary alcohol.

-

Chirality: The C3 carbon is a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Physicochemical Characteristics

Data for 3-(2-Hydroxyethyl)pyrrolidin-2-one is primarily available from chemical suppliers, as extensive characterization is not widely published in peer-reviewed literature. The table below summarizes the available information.[3][4] For context, a comparative table with the well-characterized 1-isomer is also provided.[5][6]

Table 1: Physicochemical Properties of 3-(2-Hydroxyethyl)pyrrolidin-2-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 932-47-8 | [3] |

| Molecular Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| Appearance | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Solubility | Data Not Available | - |

| Purity (Typical) | ≥95% |[3] |

Table 2: Comparative Properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 3445-11-2 | [5] |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| Appearance | Colorless to yellow liquid | [7] |

| Melting Point | 19-21 °C | [8] |

| Boiling Point | 140-142 °C (at 3 mmHg) | [8] |

| Density | 1.143 g/mL at 25 °C | [8] |

| Water Solubility | 1000 g/L at 20 °C (Very Soluble) |[8] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: The most direct approach involves the deprotonation of an N-protected 2-pyrrolidinone at the C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate. This is a standard and effective method for generating nucleophilic centers alpha to a lactam carbonyl.[9] The resulting enolate can then react with a suitable two-carbon electrophile, such as ethylene oxide. Ethylene oxide is an excellent choice as it directly introduces the hydroxyethyl group in a single, atom-economical step. The reaction must be performed at low temperatures to control the reactivity of the enolate and ethylene oxide. A final deprotection step would yield the target compound.

Spectroscopic and Analytical Protocols

Accurate characterization is paramount for confirming the identity and purity of the target compound, especially to distinguish it from its 1-isomer.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Objective: To unambiguously confirm the C3 substitution pattern and overall structure using ¹H and ¹³C NMR.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Key diagnostic signals to confirm the 3-substituted structure include:

-

N-H Proton: A broad singlet, typically in the 7-8 ppm range (in DMSO-d₆), confirming the secondary amide. This signal is absent in the 1-isomer.

-

C3-H Proton: A multiplet, coupled to the protons on C4 and the adjacent methylene group of the side chain. Its chemical shift and coupling pattern are unique identifiers.

-

-CH₂-O Protons: A triplet around 3.6 ppm, coupled to the other side-chain methylene group.

-

Ring Protons (C4-H₂, C5-H₂): Complex multiplets that can be fully assigned using 2D NMR techniques like COSY.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Expected key signals:

-

Carbonyl Carbon (C2): A signal in the range of 175-180 ppm.

-

C3 Carbon: A signal for the methine carbon bearing the side chain.

-

-CH₂OH Carbon: A signal around 60 ppm.

-

-CH₂-C3 Carbon: A signal for the methylene carbon of the side chain.

-

-

Data Analysis: Compare the observed chemical shifts, integrations, and coupling constants with predicted values and with the known spectrum of the 1-isomer to confirm the structure. The presence of the N-H signal and the specific multiplicity of the C3-H are definitive proofs.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and separate it from starting materials or isomers.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

-

Mobile Phase: A gradient elution is recommended for separating compounds with different polarities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm, as the amide chromophore absorbs at low wavelengths.

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Chemical Reactivity and Potential Applications

The bifunctional nature of 3-(2-Hydroxyethyl)pyrrolidin-2-one makes it an interesting substrate for further chemical modification.

-

Reactions at the Alcohol: The primary hydroxyl group can undergo standard alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution. This allows for the extension of the side chain or the introduction of new functional groups.

-

Reactions at the Lactam: The secondary amide N-H is available for N-alkylation or acylation, allowing modification of the lactam ring itself. The presence of the C3 substituent may sterically influence the reactivity at the nitrogen compared to the unsubstituted 2-pyrrolidinone.

-

Potential Applications in Drug Discovery: The pyrrolidinone nucleus is a key component of the "racetam" class of nootropic drugs. Furthermore, substituted pyrrolidines are integral to the design of potent and selective therapeutic agents, including antivirals and enzyme inhibitors.[1] The unique stereochemistry and functional handles of 3-(2-Hydroxyethyl)pyrrolidin-2-one make it a valuable building block for creating libraries of novel compounds for screening against various biological targets. For instance, it could be used to synthesize ligands for serotonin receptors or other GPCRs where a specific spatial arrangement of functional groups is required.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-Hydroxyethyl)pyrrolidin-2-one is not widely available, GHS hazard statements from suppliers indicate the following potential hazards.[11]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it according to local, state, and federal regulations.

Conclusion

3-(2-Hydroxyethyl)pyrrolidin-2-one is a promising yet underexplored chemical entity. Its distinct C3-substitution pattern sets it apart from its well-known N-substituted isomer, offering new avenues for chemical synthesis and drug design. This guide provides a foundational framework of its known properties, a plausible synthetic route, and robust analytical protocols to aid researchers in their work. Further investigation into the stereoselective synthesis of its enantiomers and exploration of its utility as a scaffold in medicinal chemistry are warranted and could lead to the discovery of novel bioactive compounds.

References

-

Lead Sciences. 3-(2-Hydroxyethyl)pyrrolidin-2-one. [Link]

-

chemicalthinking.com. chemical label 3-(2-hydroxyethyl)pyrrolidin-2-one. [Link]

-

SciSpace. 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. [Link]

-

Arctom. CAS NO. 932-47-8 | 3-(2-Hydroxyethyl)pyrrolidin-2-one. [Link]

-

Alchimica. 3-(2-hydroxyethyl)pyrrolidin-2-one (1 x 100 mg). [Link]

-

PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. [Link]

-

National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

National Institutes of Health (NIH). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. [Link]

-

SpectraBase. 2-Pyrrolidinone, 3-(2-hydroxyethyl)-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]

-

ResearchGate. Preliminary studies towards the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions for the syntheses of potentially bioactive 2-pyrrolidinones and pyrrolidines. [Link]

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

-

Royal Society of Chemistry. Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. [Link]

-

PubMed. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. [Link]

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

-

Mallak Specialties. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. [Link]

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone Mass Spectrum. [Link]

-

PubChem. CID 159939819 | C12H22N2O4. [Link]

-

iChemical. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 3. 3-(2-Hydroxyethyl)pyrrolidin-2-one - Lead Sciences [lead-sciences.com]

- 4. 932-47-8|3-(2-Hydroxyethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 5. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 6. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 7. products.basf.com [products.basf.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]